molecular formula C14H13N4O4S+ B13975771 Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- CAS No. 61290-30-0

Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)-

Cat. No.: B13975771
CAS No.: 61290-30-0
M. Wt: 333.34 g/mol
InChI Key: HYLVOMPFLVGUCF-UHFFFAOYSA-O
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Description

The compound Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- is a diazonium salt characterized by a benzene core substituted with a methoxy group (-OCH₃) at position 2, a methyl group (-CH₃) at position 5, and a 3-sulfophenylazo moiety (-N=N-C₆H₄-SO₃H) at position 3. This structure places it within the azo dye family, where the azo (-N=N-) group acts as a chromophore, and the sulfonic acid (-SO₃H) group enhances water solubility . Diazonium salts like this are pivotal intermediates in synthesizing dyes, pigments, and biologically active compounds due to their reactivity in coupling reactions .

Properties

CAS No.

61290-30-0

Molecular Formula

C14H13N4O4S+

Molecular Weight

333.34 g/mol

IUPAC Name

2-methoxy-5-methyl-4-[(3-sulfophenyl)diazenyl]benzenediazonium

InChI

InChI=1S/C14H12N4O4S/c1-9-6-13(16-15)14(22-2)8-12(9)18-17-10-4-3-5-11(7-10)23(19,20)21/h3-8H,1-2H3/p+1

InChI Key

HYLVOMPFLVGUCF-UHFFFAOYSA-O

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)O)OC)[N+]#N

Origin of Product

United States

Preparation Methods

Overview

The synthesis of Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- generally involves two main stages:

  • Diazotization of an aromatic amine precursor to form the benzenediazonium salt.
  • Azo coupling between the benzenediazonium salt and a suitably substituted aromatic compound containing nucleophilic sites.

The process requires careful control of temperature (typically 0–5 °C) and pH to prevent decomposition of the diazonium salt and to maximize yield and purity.

Diazotization Reaction

  • Starting Material: An aromatic amine such as 2-methoxy-5-methyl aniline or a related derivative.
  • Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl).
  • Conditions: The amine is dissolved in dilute HCl and cooled in an ice-water bath to maintain 0–5 °C. Sodium nitrite solution is added dropwise with stirring to form the diazonium salt.
  • Notes: Maintaining low temperature is critical to stabilize the diazonium ion and prevent side reactions or decomposition.

Azo Coupling Reaction

  • Coupling Component: Typically a phenol or aromatic compound substituted with sulfonic acid groups (e.g., 3-sulfophenyl derivatives) to enhance water solubility.
  • Procedure: The diazonium salt solution is slowly added to an alkaline solution of the coupling component (often in ethanol-water or aqueous NaOH) at low temperature (0–5 °C).
  • Reaction Time: The addition is performed over 15–20 minutes, followed by stirring at low temperature for 5–10 minutes to ensure completion.
  • Isolation: The azo compound precipitates out and is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization or chromatographic techniques such as silica gel column chromatography.

Example Preparation Protocol (Adapted)

Step Procedure Description
1 Dissolve substituted aromatic amine (e.g., 2-methoxy-5-methyl aniline) in dilute HCl and cool to 0 °C.
2 Prepare sodium nitrite solution in water, also cooled to 0 °C.
3 Add sodium nitrite solution dropwise to the amine solution with stirring to form diazonium salt.
4 Separately, dissolve the 3-sulfophenyl coupling component in aqueous NaOH or ethanol-water solution.
5 Slowly add the diazonium salt solution to the coupling component solution under stirring at 0–5 °C.
6 Stir the mixture for additional 5–10 minutes at low temperature.
7 Collect the precipitated azo compound by filtration, wash with cold water and dry under vacuum.
8 Purify by recrystallization or chromatography if necessary.

Research Findings and Analysis

Reaction Kinetics and Mechanism

  • The azo coupling proceeds via electrophilic aromatic substitution where the diazonium salt acts as the electrophile.
  • The position of coupling on the aromatic ring is influenced by substituents; typically, the azo group attaches ortho or para to activating groups like methoxy or methyl.
  • Kinetic studies indicate that temperature, pH, and substituent electronic effects significantly affect reaction rates and yields.

Influence of Substituents

  • Electron-donating groups such as methoxy and methyl increase the nucleophilicity of the aromatic ring, facilitating azo coupling.
  • Sulfonic acid groups improve water solubility, which is beneficial for reaction medium and product isolation.
  • Steric hindrance can influence regioselectivity of coupling, favoring para or ortho positions depending on substituent size and electronic effects.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting amine 2-methoxy-5-methyl aniline or equivalent Purity affects diazotization efficiency
Diazotization temp 0–5 °C Prevents decomposition of diazonium salt
Sodium nitrite amount Stoichiometric (1 equiv) Added dropwise to amine solution
Coupling component 3-sulfophenyl derivative Enhances solubility and reactivity
Coupling medium Aqueous NaOH or ethanol-water mixture Alkaline conditions favor coupling
Reaction time 15–20 min addition + 5–10 min stirring Ensures complete azo coupling
Isolation method Filtration, washing, drying Purity improved by recrystallization or chromatography
Yield Generally high (>70%) under optimized conditions Dependent on temperature and pH control

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.

    Reduction Reactions: The azo group (-N=N-) can be reduced to form corresponding amines.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the azo group.

Common Reagents and Conditions

    Substitution: Reagents like potassium iodide (KI) or copper(I) chloride (CuCl) are commonly used.

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Major Products Formed

    Substitution: Formation of halogenated, hydroxylated, or cyanated derivatives.

    Reduction: Formation of corresponding amines.

    Oxidation: Formation of various oxidation states of the azo group.

Scientific Research Applications

Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Employed in the labeling of biomolecules for detection and imaging purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of colorants for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- involves its ability to undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, while the azo group can interact with nucleophiles and undergo redox reactions. These properties make it a versatile compound in chemical synthesis and applications.

Comparison with Similar Compounds

Key Differentiators

  • Electronic Effects : The target compound’s methoxy and methyl groups balance the electron-withdrawing sulfophenylazo moiety, optimizing stability and reactivity for coupling.
  • Synthetic Flexibility : Unlike rigid naphthalene-based dyes, the benzene core allows modular substitution for tailored properties .
  • Environmental Impact : Sulfonated azo dyes like the target compound are less toxic than halogenated variants (e.g., brominated compounds in ) but require careful wastewater management due to aromatic byproducts .

Biological Activity

Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)-, is a complex azo compound with significant biological activity. This article explores its properties, synthesis, biological effects, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- is C14H13N4O4S, with a molecular weight of 333.35 g/mol. The compound features a diazonium group linked to a substituted benzene ring, characterized by:

  • Methoxy group at the 2-position
  • Methyl group at the 5-position
  • Azo linkage to a sulfophenyl group at the 4-position

These structural features contribute to its unique reactivity and biological properties, making it part of the larger class of aromatic azo compounds known for vivid colors and applications in dyeing processes .

Synthesis

The synthesis of this compound typically involves several steps including diazotization reactions and coupling with appropriate aromatic amines. The presence of functional groups such as methoxy and sulfophenyl enhances its solubility and reactivity compared to simpler azo compounds .

Biological Activities

Research indicates that azo compounds can exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that azo compounds can possess significant antimicrobial properties. For example, benzenediazonium derivatives have demonstrated high activity against bacterial strains such as Staphylococcus aureus and Candida krusei. In vitro tests revealed that these compounds could outperform conventional antibiotics like erythromycin and amoxicillin in certain cases .
  • Antioxidant Properties : Some studies suggest that azo compounds can act as antioxidants, scavenging free radicals more effectively than standard antioxidants such as butylated hydroxyanisole (BHA) .
  • Cytotoxic Effects : The cytotoxicity of these compounds has been evaluated against various cancer cell lines. For instance, certain derivatives showed promising results against lung cancer cell lines (A549) while exhibiting lower toxicity towards normal cells (L929) .

Structure-Activity Relationship

The biological activity of benzenediazonium compounds is influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (e.g., -NO2, -Cl) enhance antimicrobial activity by increasing the electron deficiency of the aromatic system, which facilitates interaction with microbial targets .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against S. aureus, C. krusei
AntioxidantHigher scavenging activity than BHA
CytotoxicitySelective toxicity towards cancer cells

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of various azo dyes including benzenediazonium derivatives. Results indicated that specific structural modifications significantly enhanced antibacterial potency against gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of benzenediazonium derivatives on A549 lung cancer cells. Compounds demonstrated selective cytotoxicity with minimal effects on normal cell lines, suggesting potential for targeted cancer therapy .

Q & A

Basic: What are the standard synthetic protocols for synthesizing benzenediazonium derivatives with azo linkages?

Answer:
The synthesis typically involves two steps: (i) Diazotization of a substituted aniline derivative (e.g., 4,6-disubstituted-2-aminobenzothiazole) using sodium nitrite and sulfuric acid at 0–5°C to form a diazonium salt, followed by (ii) Coupling with a phenolic or benzoic acid derivative under controlled pH (alkaline for phenols, acidic for amines). For example, coupling 2-hydroxy-4-substituted-5-benzoic acid with diazonium salts yields azo-linked derivatives. Reaction yields and purity depend on temperature control and stoichiometric ratios of reagents .

Key Data from Literature:

  • Optimal diazotization conditions: 50% H₂SO₄, NaNO₂, 0–5°C .
  • Coupling pH: ~8–10 for phenolic components .

Basic: How are spectroscopic techniques employed to confirm the structure of azo-coupled benzenediazonium salts?

Answer:
A multi-technique approach is essential:

  • FT-IR : Identifies functional groups (e.g., -N=N- stretch at 1450–1600 cm⁻¹, sulfonic acid S=O at 1150–1250 cm⁻¹) .
  • UV-Vis : Detects π→π* transitions in the azo group (λmax ~400–500 nm) and substituent-dependent shifts .
  • ¹H-NMR : Resolves aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, methyl groups at δ 2.0–2.5 ppm) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S within ±0.3% of theoretical values) .

Advanced: How do substituents on the benzothiazolyl and benzoic acid moieties influence the compound’s acidity and electronic properties?

Answer:
Substituents modulate electronic effects via Hammett parameters :

  • Electron-withdrawing groups (e.g., -SO₃H) increase acidity of phenolic protons (pKa ~3–5) and stabilize the azo linkage against reduction .
  • Methoxy and methyl groups alter solubility and steric hindrance, affecting coupling efficiency. For example, 2-methoxy groups enhance solubility in polar solvents but may sterically hinder electrophilic substitution .
  • Electrochemical Behavior : Cyclic voltammetry reveals redox peaks at −0.2 to −0.6 V (vs. Ag/AgCl) for azo group reduction, with shifts depending on sulfophenyl substitution patterns .

Data Contradictions:

  • Discrepancies in reported pKa values (e.g., 2-hydroxybenzoic acid derivatives vary by ±0.5 units) may arise from solvent polarity or measurement techniques. Cross-validation using potentiometric titration and UV-pH titrations is recommended .

Advanced: What challenges exist in interpreting NMR and UV-Vis data for azo-coupled benzenediazonium salts?

Answer:

  • NMR Complexity : Overlapping aromatic signals (e.g., ortho/para protons on the sulfophenyl ring) require high-field instruments (>400 MHz) or 2D techniques (COSY, HSQC) for resolution. Paramagnetic impurities from diazonium intermediates may also broaden signals .
  • UV-Vis Limitations : Solvent polarity and aggregation effects can shift λmax. For example, aqueous solutions may exhibit hypsochromic shifts due to H-bonding, while DMSO enhances conjugation .
  • Artifact Mitigation : Ensure purity via TLC/HPLC before analysis, as residual coupling agents (e.g., unreacted phenols) can obscure spectral features .

Advanced: How can computational methods complement experimental studies of azo-dye reactivity?

Answer:

  • DFT Calculations : Predict electronic transitions (TD-DFT) and compare with experimental UV-Vis spectra to assign absorption bands .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to explain solubility trends .
  • Docking Studies : Model interactions with biological targets (e.g., DNA or proteins) for potential analytical or therapeutic applications .

Basic: What are the stability considerations for storing benzenediazonium salts?

Answer:

  • Temperature : Store at −20°C to prevent decomposition; avoid repeated freeze-thaw cycles .
  • Light Sensitivity : Protect from UV light to avoid azo bond cleavage.
  • Moisture Control : Use desiccants, as hydrolysis can regenerate phenolic byproducts .

Advanced: What mechanistic insights explain the electrophilic reactivity of benzenediazonium salts in coupling reactions?

Answer:
The diazonium ion (Ar-N₂⁺) acts as an electrophile, attacking electron-rich aromatic systems (e.g., phenols, amines) via Sandmeyer-like mechanisms . The reaction proceeds through:

  • Diazo Coupling : Formation of a σ-complex intermediate, followed by deprotonation to yield the azo product.
  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) on the coupling partner accelerate reaction rates by enhancing nucleophilicity .

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